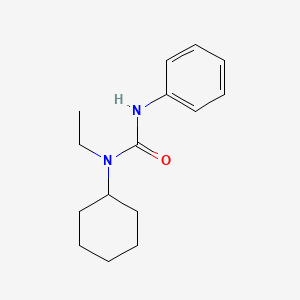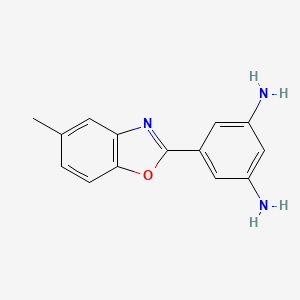![molecular formula C17H25N3OS B4406604 2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406604.png)
2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide
説明
2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide, also known as DAPT, is a chemical compound that has been widely used in scientific research. It is a gamma-secretase inhibitor that has been shown to have potential therapeutic benefits in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases.
作用機序
2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide inhibits gamma-secretase by binding to its active site, which prevents it from cleaving APP and producing Aβ peptides. This compound is a reversible inhibitor, meaning that its inhibitory effect can be reversed by removing it from the system. This compound has been shown to have a high affinity for gamma-secretase, making it a potent inhibitor of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In Alzheimer's disease, this compound can reduce the production of Aβ peptides and prevent their accumulation in the brain, which can help to slow down the progression of the disease. In cancer, this compound can inhibit the Notch signaling pathway, which can lead to the inhibition of cell proliferation and survival. In cardiovascular diseases, this compound can inhibit the formation of smooth muscle cells, which can help to prevent the development of atherosclerosis.
実験室実験の利点と制限
One of the main advantages of using 2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide in lab experiments is its potency as a gamma-secretase inhibitor. This compound has been shown to have a high affinity for gamma-secretase, making it a potent inhibitor of the enzyme. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide in scientific research. One direction is the development of more potent and selective gamma-secretase inhibitors that can be used in the treatment of Alzheimer's disease. Another direction is the investigation of the potential therapeutic benefits of this compound in other diseases, such as cancer and cardiovascular diseases. Additionally, the development of new formulations of this compound that can improve its solubility and bioavailability may also be a future direction for the compound.
科学的研究の応用
2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide has been widely used in scientific research as a gamma-secretase inhibitor. Gamma-secretase is an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid beta (Aβ) peptides, which are known to accumulate in the brains of Alzheimer's disease patients. By inhibiting gamma-secretase, this compound can reduce the production of Aβ peptides and prevent their accumulation, making it a potential therapeutic agent for Alzheimer's disease.
In addition to Alzheimer's disease, this compound has also been shown to have potential therapeutic benefits in cancer and cardiovascular diseases. In cancer, this compound can inhibit the Notch signaling pathway, which is involved in cell proliferation and survival. In cardiovascular diseases, this compound can inhibit the formation of smooth muscle cells, which can lead to the development of atherosclerosis.
特性
IUPAC Name |
2,2-dimethyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-17(2,3)15(21)19-16(22)18-13-7-9-14(10-8-13)20-11-5-4-6-12-20/h7-10H,4-6,11-12H2,1-3H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAWZUVYVFBAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4406526.png)
![2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4406529.png)
![1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406530.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406544.png)
![1-[4-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4406554.png)
![5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4406571.png)
![4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4406576.png)

![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dimethylacetamide](/img/structure/B4406584.png)
![4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406595.png)

![N-[4-(1-azepanylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4406618.png)
